molecular formula C8H11Cl2N3 B1142876 Imidazo[1,2-a]pyridin-2-ylmethanamine CAS No. 165736-20-9

Imidazo[1,2-a]pyridin-2-ylmethanamine

Cat. No. B1142876
CAS RN: 165736-20-9
M. Wt: 220.1
InChI Key:
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Description

Imidazo[1,2-a]pyridin-2-ylmethanamine is a chemical compound with the linear formula C8H9N3 . It is part of a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-2-ylmethanamine has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel route for imidazo[1,2-a]pyridinone synthesis has been developed through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-2-ylmethanamine is represented by the SMILES string [n]21c (nc (c2)CN)C=CC=C1 . The InChI key for this compound is GBRIYMLJYQLICB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-2-ylmethanamine, have been functionalized through radical reactions. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-2-ylmethanamine has a molecular weight of 183.64 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Safety And Hazards

Imidazo[1,2-a]pyridin-2-ylmethanamine is classified as a combustible solid . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridin-2-ylmethanamine and related compounds have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research will likely continue to explore these functionalization strategies and the potential applications of these compounds.

properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRIYMLJYQLICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-2-ylmethanamine

CAS RN

165736-20-9
Record name (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1.37 g (4.94 mmol) of 2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione in 14 ml of hydrazine hydrate 98% and 1 ml of ethanol. Was stirred at room temperature for an hour. The mixture was then poured into 25 ml of sodium hydroxide 35% and extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and evaporated to give 0.426 g of the title compound crystallized from diethylether.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

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